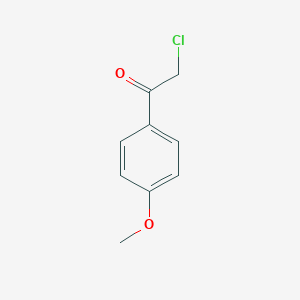

2-Chloro-1-(4-methoxyphenyl)ethanone

Descripción

The exact mass of the compound 2-Chloro-1-(4-methoxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41670. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-1-(4-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRINSAETDOKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862865 | |

| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-99-8 | |

| Record name | 2-Chloro-1-(4-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methoxyphenacyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2196-99-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-methoxyphenacyl chloride, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive α-chloro ketone and an electron-rich methoxyphenyl group, makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characteristics of 2-Chloro-1-(4-methoxyphenyl)ethanone.

Chemical and Physical Properties

2-Chloro-1-(4-methoxyphenyl)ethanone is a solid at room temperature.[2] The presence of the electron-donating methoxy group on the phenyl ring influences its reactivity and physical properties.[3] It exhibits good solubility in polar organic solvents such as ethanol and dimethylformamide (DMF).[3]

Table 1: Physical and Chemical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₂ | [4] |

| Molecular Weight | 184.62 g/mol | [4] |

| CAS Number | 2196-99-8 | [4] |

| Appearance | White to pale yellow crystalline powder | [5] |

| Melting Point | 98-102 °C | [2] |

| Boiling Point | 181 °C at 18 mmHg | [2] |

| Density | 1.18 g/cm³ | [5] |

| Solubility | Soluble in polar organic solvents like ethanol and DMF.[3] | |

| LogP | 2.11670 | [5] |

Table 2: Identifiers for 2-Chloro-1-(4-methoxyphenyl)ethanone

| Identifier | Value | Reference |

| IUPAC Name | 2-chloro-1-(4-methoxyphenyl)ethanone | [6] |

| Synonyms | 4-Methoxyphenacyl chloride, 2-Chloro-4'-methoxyacetophenone, p-Methoxyphenacyl chloride | [2][6] |

| InChI | InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | [6] |

| SMILES | COC1=CC=C(C=C1)C(=O)CCl | [6] |

Synthesis

A common and effective method for the synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole (methoxybenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8][9]

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol is adapted from a standard procedure for the Friedel-Crafts acylation of anisole.[7][10]

Materials:

-

Anisole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension over 15-20 minutes.

-

Following the addition of chloroacetyl chloride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude 2-Chloro-1-(4-methoxyphenyl)ethanone can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Workflow for the synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone.

Reactivity and Applications

The reactivity of 2-Chloro-1-(4-methoxyphenyl)ethanone is dominated by the presence of the α-chloro ketone moiety. The electron-donating methoxy group increases the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] This dual functionality makes it a valuable precursor for the synthesis of various heterocyclic systems.[1]

For example, it can undergo condensation reactions with thioamides to form thiazole derivatives, or with amines and hydrazines to yield imidazoles and pyrazoles, respectively.[1]

Caption: Reactivity in the synthesis of various heterocyclic compounds.

Spectroscopic Data

The structural elucidation of 2-Chloro-1-(4-methoxyphenyl)ethanone is confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for 2-Chloro-1-(4-methoxyphenyl)ethanone

| Technique | Data | Reference |

| ¹H NMR | Predicted chemical shifts (ppm): Aromatic protons (ortho to carbonyl): ~7.9-8.1 (d), Aromatic protons (ortho to methoxy): ~6.9-7.0 (d), Methylene protons (-CH₂Cl): ~4.7 (s), Methoxy protons (-OCH₃): ~3.9 (s) | [11][12] |

| ¹³C NMR | Predicted chemical shifts (ppm): Carbonyl carbon (C=O): ~190, Aromatic carbons: ~114, 128, 131, 164, Methylene carbon (-CH₂Cl): ~46, Methoxy carbon (-OCH₃): ~56 | [13][14][15] |

| IR (Infrared) | Characteristic absorptions (cm⁻¹): C=O stretch: ~1680-1700, C-O stretch (aromatic ether): ~1250, C-Cl stretch: ~700-800 | [16][17] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 184/186 (due to ³⁵Cl and ³⁷Cl isotopes). Major fragments may include loss of Cl (m/z 149) and the p-methoxybenzoyl cation (m/z 135). | [18][19][20] |

Safety and Handling

2-Chloro-1-(4-methoxyphenyl)ethanone is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[7] It is corrosive and can cause severe skin burns and eye damage.[7] Wear suitable personal protective equipment, including gloves, safety goggles, and a lab coat.[7] Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]

Conclusion

2-Chloro-1-(4-methoxyphenyl)ethanone is a key chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable method. The reactivity of its α-chloro ketone and the influence of the methoxy-substituted phenyl ring make it a valuable precursor for a diverse range of heterocyclic compounds with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. websites.umich.edu [websites.umich.edu]

- 8. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

- 9. condor.depaul.edu [condor.depaul.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. rsc.org [rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. spectrabase.com [spectrabase.com]

- 14. C13 NMR List of Chemical Shifts [users.wfu.edu]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. dev.spectrabase.com [dev.spectrabase.com]

- 19. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]

- 20. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Chloro-1-(4-methoxyphenyl)ethanone, a key intermediate in organic synthesis. The document details its crystallographic structure, spectroscopic characteristics (NMR, IR, and Mass Spectrometry), and a standard synthetic protocol. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields, offering detailed data and methodologies to support their work with this versatile compound.

Introduction

2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-methoxyphenacyl chloride, is an aromatic ketone that serves as a crucial building block in the synthesis of a wide range of organic compounds, particularly heterocyclic molecules of medicinal interest.[1][2] Its chemical structure, featuring a reactive α-chloro ketone moiety and an electron-rich methoxyphenyl group, imparts a unique reactivity profile that is leveraged in various synthetic transformations.[2] The presence of the electron-donating methoxy group at the para position of the phenyl ring influences the reactivity of the carbonyl group, making it susceptible to nucleophilic attack.[2] This guide provides an in-depth analysis of its molecular architecture, spectroscopic signature, and a detailed method for its preparation.

Molecular Structure and Crystallography

The molecular formula of 2-Chloro-1-(4-methoxyphenyl)ethanone is C₉H₉ClO₂.[1] Its structure consists of a 4-methoxyphenyl group attached to a chloroacetyl moiety. The systematic IUPAC name for this compound is 2-chloro-1-(4-methoxyphenyl)ethanone.[1]

Crystal Structure

The solid-state structure of 2-Chloro-1-(4-methoxyphenyl)ethanone has been determined by X-ray crystallography. The compound crystallizes in the monoclinic system with the space group P 1 21/c 1.[1] The unit cell parameters are provided in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a | 7.6079 Å |

| b | 12.296 Å |

| c | 9.9240 Å |

| α | 90° |

| β | 111.097° |

| γ | 90° |

| Data obtained from the Crystallography Open Database (COD) entry 2000635.[1] |

The planarity of the molecule is a key feature, with the aromatic ring and the carbonyl group being largely coplanar. This conjugation affects the electronic properties and reactivity of the molecule.

Caption: 2D representation of 2-Chloro-1-(4-methoxyphenyl)ethanone.

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 2-Chloro-1-(4-methoxyphenyl)ethanone. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons (ortho to C=O) |

| ~6.95 | Doublet | 2H | Aromatic protons (meta to C=O) |

| ~4.70 | Singlet | 2H | -CH₂Cl |

| ~3.85 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Ketone) |

| ~164 | Aromatic C-O |

| ~131 | Aromatic C-H (ortho to C=O) |

| ~128 | Aromatic C (ipso to C=O) |

| ~114 | Aromatic C-H (meta to C=O) |

| ~56 | -OCH₃ |

| ~46 | -CH₂Cl |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1680 | Strong | C=O stretch (aryl ketone) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

| ~750 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 184, with another peak at m/z 186 due to the presence of the ³⁷Cl isotope. A prominent fragment is typically observed at m/z 135, corresponding to the [CH₃OC₆H₄CO]⁺ acylium ion.[3]

Synthesis

2-Chloro-1-(4-methoxyphenyl)ethanone is commonly synthesized via the Friedel-Crafts acylation of anisole with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]

Caption: General workflow for the synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.

Materials:

-

Anisole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred suspension. Following this, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Applications in Drug Development and Organic Synthesis

2-Chloro-1-(4-methoxyphenyl)ethanone is a versatile intermediate in the synthesis of numerous biologically active molecules. Its dual functionality allows for a variety of chemical transformations. The α-chloro ketone is a potent electrophile for nucleophilic substitution reactions, while the methoxy-activated aromatic ring can undergo further electrophilic aromatic substitution.

This compound is particularly valuable in the construction of heterocyclic systems such as thiazoles, imidazoles, and pyrazoles, which are common scaffolds in many pharmaceuticals.[2]

Caption: Synthetic utility in the formation of various heterocyclic compounds.

Conclusion

2-Chloro-1-(4-methoxyphenyl)ethanone is a fundamentally important molecule in synthetic organic chemistry with significant applications in the development of new pharmaceuticals. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, and a reliable synthetic method. The data and protocols presented herein are intended to facilitate its use in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1-(4-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] This document details the prevalent synthetic methodology, Friedel-Crafts acylation, and outlines a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the compound, including its physical properties and spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflows.

Introduction

2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-methoxyphenacyl chloride, is an aromatic ketone that serves as a versatile building block in organic synthesis.[2] Its structure, featuring a reactive α-chloro ketone and an electron-rich methoxyphenyl group, makes it a valuable precursor for the construction of a wide array of molecular architectures, particularly in the realm of medicinal chemistry and drug development.[1][3] The presence of the methoxy group on the phenyl ring influences the compound's reactivity and solubility, making it more amenable to nucleophilic attack at the carbonyl carbon and soluble in common polar organic solvents.[3][4]

Synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone

The most common and efficient method for the synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5][6] The methoxy group of anisole is an ortho-, para-directing activator, leading predominantly to the para-substituted product due to steric hindrance at the ortho positions.

Reaction Scheme

Caption: Reaction scheme for the Friedel-Crafts acylation of anisole.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure and should be adapted based on laboratory safety standards and the desired scale of the reaction.

Materials:

-

Anisole

-

Chloroacetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap, and an addition funnel. Ensure all glassware is thoroughly dried to prevent the reaction of moisture-sensitive reagents.

-

Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a suspension. Cool the flask to 0-5 °C using an ice-water bath.

-

Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature between 0-5 °C.

-

Addition of Anisole: Following the complete addition of chloroacetyl chloride, add anisole (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0-5 °C.

-

Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the final product as a white to off-white solid.

Characterization of 2-Chloro-1-(4-methoxyphenyl)ethanone

The synthesized compound is characterized by its physical properties and various spectroscopic techniques to confirm its identity and purity.

Physical Properties

The key physical properties of 2-Chloro-1-(4-methoxyphenyl)ethanone are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 98-102 °C |

| Solubility | Soluble in polar organic solvents like ethanol and DMF.[4] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~6.95 | Doublet | 2H | Aromatic (meta to C=O) |

| ~4.70 | Singlet | 2H | -CH₂Cl |

| ~3.85 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190.0 | C=O (Ketone) |

| ~164.0 | Aromatic (C-OCH₃) |

| ~131.0 | Aromatic (CH) |

| ~128.0 | Aromatic (C-C=O) |

| ~114.0 | Aromatic (CH) |

| ~55.5 | -OCH₃ |

| ~46.0 | -CH₂Cl |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (Aryl Ketone) stretch |

| ~1600, ~1510 | Strong | Aromatic C=C stretch |

| ~1260 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1030 | Strong | Aryl-O-C stretch (symmetric) |

| ~750-800 | Strong | C-Cl stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 184/186 | Moderate | [M]⁺, [M+2]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |

| 135 | High | [M - CH₂Cl]⁺ (Loss of chloromethyl radical) |

| 107 | Moderate | [C₇H₇O]⁺ (Fragment from the methoxyphenyl moiety) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |

Experimental Workflow for Characterization

The following diagram illustrates the typical workflow for the characterization of the synthesized 2-Chloro-1-(4-methoxyphenyl)ethanone.

Caption: Workflow for the characterization of the synthesized product.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone via Friedel-Crafts acylation and a comprehensive summary of its characterization. The presented data and methodologies offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and reliable production and identification of this important chemical intermediate.

References

- 1. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-4'-methoxyacetophenone (2196-99-8) at Nordmann - nordmann.global [nordmann.global]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. websites.umich.edu [websites.umich.edu]

An In-depth Technical Guide to 2-Chloro-1-(4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(4-methoxyphenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive α-chloro ketone and an electron-rich methoxyphenyl group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction pathways for researchers in drug discovery and development.

Nomenclature and Synonyms

2-Chloro-1-(4-methoxyphenyl)ethanone is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for ease of identification and literature searching.

| Synonym |

| 4-Methoxyphenacyl chloride |

| 2-Chloro-4'-methoxyacetophenone |

| p-Methoxyphenacyl chloride |

| α-Chloro-4-methoxyacetophenone |

| Chloromethyl 4-methoxyphenyl ketone |

| 4-(Chloroacetyl)anisole |

| Ethanone, 2-chloro-1-(4-methoxyphenyl)- |

| Acetophenone, 2-chloro-4'-methoxy- |

| NSC 41670 |

Physicochemical Properties

A summary of the key physical and chemical properties of 2-Chloro-1-(4-methoxyphenyl)ethanone is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 2196-99-8 | |

| Molecular Formula | C₉H₉ClO₂ | --INVALID-LINK-- |

| Molecular Weight | 184.62 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 98-102 °C | |

| Boiling Point | 181 °C at 18 mmHg | |

| Solubility | Soluble in polar organic solvents like ethanol and DMF. |

Synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone

The primary method for the synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the chloroacetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-director, leading to the preferential formation of the para-substituted product.

References

An In-depth Technical Guide to 2-Chloro-1-(4-methoxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-methoxyphenacyl chloride, is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its reactive α-chloro ketone moiety and electron-rich methoxyphenyl group make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other derivatives exhibiting promising biological activities. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of 2-chloro-1-(4-methoxyphenyl)ethanone, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with a summary of the biological evaluation of its derivatives, including their anticancer and antimicrobial properties.

Physicochemical and Spectral Data

2-Chloro-1-(4-methoxyphenyl)ethanone is a white to pale yellow crystalline solid.[1][2] Its key physicochemical and spectral properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2196-99-8 | [3][4][5] |

| Molecular Formula | C₉H₉ClO₂ | [3][4][5][6] |

| Molecular Weight | 184.62 g/mol | [3][4][6] |

| Melting Point | 98-102 °C | [1][2] |

| Boiling Point | 181 °C at 18 mmHg | [2] |

| Appearance | White to pale yellow crystalline powder | [1][2] |

| Solubility | Soluble in polar organic solvents like ethanol and DMF.[7][8] |

Spectral Data

| Spectrum | Key Peaks and Assignments |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the methoxy group protons, the aromatic protons on the phenyl ring, and the methylene protons adjacent to the carbonyl and chlorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the methoxy group and the phenyl ring, and the methylene carbon. |

| IR | The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks include those for C-O stretching of the methoxy group and C-H stretching of the aromatic and aliphatic groups. |

| Mass Spec | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the chloroacetyl group. |

Synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone

The most common and efficient method for the synthesis of 2-chloro-1-(4-methoxyphenyl)ethanone is the Friedel-Crafts acylation of anisole with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10][11]

Reaction Scheme

Detailed Experimental Protocol

This protocol is a compilation based on standard Friedel-Crafts acylation procedures.[9][10][12][13]

Materials:

-

Anisole

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a suspension.

-

Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add chloroacetyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM to the addition funnel and then add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10°C.

-

Addition of Anisole: After the addition of chloroacetyl chloride is complete, add anisole (1.0 equivalent) dissolved in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5°C.

-

Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 2-chloro-1-(4-methoxyphenyl)ethanone as a crystalline solid.

Applications in Heterocyclic Synthesis

2-Chloro-1-(4-methoxyphenyl)ethanone is a key building block for the synthesis of various heterocyclic compounds, particularly thiazoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules.[14]

Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. 2-Chloro-1-(4-methoxyphenyl)ethanone can react with thiourea or substituted thioamides to form 2-aminothiazole derivatives.[1][2][7][15][16][17][18]

Experimental Protocol (General):

-

Dissolve 2-chloro-1-(4-methoxyphenyl)ethanone (1.0 eq.) and thiourea (1.1 eq.) in ethanol in a round-bottom flask.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure thiazole derivative.[2]

Synthesis of Pyrazole Derivatives (Knorr Pyrazole Synthesis)

Pyrazole derivatives can be synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine. While 2-chloro-1-(4-methoxyphenyl)ethanone is not a 1,3-dicarbonyl compound itself, it can be converted to one or used in multi-step syntheses to generate pyrazole structures. A more direct approach involves the reaction with hydrazine to form a hydrazone, which can then cyclize.[4][19][20][21][22][23][24][25][26][27]

Experimental Protocol (General):

-

React 2-chloro-1-(4-methoxyphenyl)ethanone with a suitable reagent to introduce a second carbonyl or a reactive equivalent at the β-position.

-

Dissolve the resulting 1,3-dicarbonyl precursor (1.0 eq.) and hydrazine hydrate or a substituted hydrazine (1.0 eq.) in a suitable solvent like ethanol or acetic acid.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and isolate the pyrazole product by precipitation or extraction.

-

Purify the product by recrystallization or column chromatography.

Biological Activities of Derivatives

Derivatives of 2-chloro-1-(4-methoxyphenyl)ethanone have shown significant potential as antimicrobial and anticancer agents.[28] The introduction of different substituents on the core structure allows for the modulation of their biological activity.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of chalcones and other derivatives synthesized from 2-chloro-1-(4-methoxyphenyl)ethanone against various cancer cell lines.

Quantitative Data (Illustrative Examples):

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcones | Breast (MCF-7) | 1.5 - 10 | [29] |

| Colon (HCT-116) | 5 - 20 | [16] | |

| Thiazole Derivatives | Lung (NCI-H460) | 2 - 15 | [30] |

| Pyrazole Derivatives | Prostate (PC-3) | 1 - 12 | [31] |

Note: The IC₅₀ values are representative and can vary significantly based on the specific substituents on the derivative.

Signaling Pathways: The anticancer mechanism of action for some derivatives has been linked to the induction of apoptosis through the modulation of reactive oxygen species (ROS) production and the Bcl-2 family of proteins.[32] Some compounds have also been shown to arrest the cell cycle at the G0/G1 or G2/M phase.[30]

Antimicrobial Activity

Derivatives of 2-chloro-1-(4-methoxyphenyl)ethanone have also demonstrated efficacy against a range of bacterial and fungal pathogens.

Quantitative Data (Illustrative Examples):

| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiazole Derivatives | Staphylococcus aureus | 8 - 64 | [33] |

| Escherichia coli | 16 - 128 | [33] | |

| Triazole Derivatives | Candida albicans | 4 - 32 |

Note: MIC values are representative and depend on the specific derivative and microbial strain.

Conclusion

2-Chloro-1-(4-methoxyphenyl)ethanone is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its α-chloro ketone functionality provide medicinal chemists with a powerful tool for the development of novel drug candidates. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the potential of this scaffold in addressing significant healthcare challenges. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis routes of 4-Methoxyphenylacetyl chloride [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bacterial gene regulation by alpha-hydroxyketone signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. nbinno.com [nbinno.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. benchchem.com [benchchem.com]

- 11. Friedel Crafts Reaction Virtual Lab [praxilabs.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiazole synthesis [organic-chemistry.org]

- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bepls.com [bepls.com]

- 18. synarchive.com [synarchive.com]

- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 23. Knorr Pyrazole Synthesis [drugfuture.com]

- 24. chemhelpasap.com [chemhelpasap.com]

- 25. researchgate.net [researchgate.net]

- 26. jk-sci.com [jk-sci.com]

- 27. name-reaction.com [name-reaction.com]

- 28. 4-Methoxyphenacyl chloride | 2196-99-8 [chemicalbook.com]

- 29. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor [mdpi.com]

- 30. NC381, a novel anticancer agent, arrests the cell cycle in G0-G1 and inhibits lung tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties of 2-Chloro-1-(4-methoxyphenyl)ethanone

An In-depth Technical Guide on the Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone

This guide provides a comprehensive overview of the core physical properties of 2-Chloro-1-(4-methoxyphenyl)ethanone, a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a logical workflow for property determination.

Physical and Chemical Properties

2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-Methoxyphenacyl chloride, is a solid organic compound.[2] Its chemical structure features an electron-donating methoxy group on the phenyl ring, which influences its reactivity and physical characteristics.[3]

Data Summary

The following table summarizes the key physical and chemical properties of 2-Chloro-1-(4-methoxyphenyl)ethanone.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [2][4][5] |

| Molecular Weight | 184.62 g/mol | [2][4][5] |

| Appearance | White to pale yellow or beige crystalline powder | [6] |

| Melting Point | 98-102 °C | [6] |

| Boiling Point | 302.7 °C at 760 mmHg181 °C at 18 mmHg | [6] |

| Density | 1.18 g/cm³ | [6] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF).[3] | |

| CAS Registry Number | 2196-99-8 | [4][5] |

| PubChem CID | 237806 | [4] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the primary physical properties of a solid organic compound like 2-Chloro-1-(4-methoxyphenyl)ethanone.

Melting Point Determination

The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[7]

Methodology (Thiele Tube Method):

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[7] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.[8] The capillary's other end is sealed using a flame.[9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner.[7] The rate of heating should be controlled to about 1-2°C per minute as the temperature approaches the expected melting point.[7]

-

Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. The general method for liquids is described here.

Methodology (Capillary Method):

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube).[10] A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[11][12]

-

Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube or an aluminum block.[11][13]

-

Heating: The apparatus is heated slowly and uniformly.[11]

-

Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[11] The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12]

Density Determination

The density of a solid can be determined by measuring the volume of a known mass of the substance.

Methodology (Volume Displacement Method):

-

Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[14][15]

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume (V1) is recorded.[14]

-

Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged. The new volume (V2) is recorded.[14][16]

-

Calculation: The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[14][16] The density is then calculated using the formula: Density = Mass / Volume.[15]

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a molecule.

Methodology (Qualitative Analysis):

-

Preparation: Place approximately 25 mg of the solid compound into a small test tube.[17]

-

Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl) in small portions, shaking vigorously after each addition.[17][18]

-

Observation: Observe whether the compound dissolves completely, partially, or not at all. A substance is generally considered "soluble" if it dissolves completely.[19]

-

Systematic Testing: A systematic approach is typically followed, starting with water. If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions is tested to identify potential basic or acidic functional groups.[18][20]

Logical Workflow Visualization

The following diagram illustrates a standard workflow for determining the physical properties of an unknown organic solid to ascertain its identity and purity.

Caption: Workflow for identifying a compound via its physical properties.

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-1-(4-methoxyphenyl)ethanone | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-Chloro-1-(4-methoxyphenyl)ethanone|lookchem [lookchem.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. byjus.com [byjus.com]

- 14. wjec.co.uk [wjec.co.uk]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. scribd.com [scribd.com]

- 19. chem.ws [chem.ws]

- 20. www1.udel.edu [www1.udel.edu]

Spectral Data Analysis of 2-Chloro-1-(4-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-1-(4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to support research and development activities in the pharmaceutical and chemical industries.

Spectroscopic Data Summary

The following tables provide a structured summary of the key quantitative data obtained from the NMR, IR, and MS analyses of 2-Chloro-1-(4-methoxyphenyl)ethanone.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.97 | Doublet | 9.0 | 2H | Ar-H (ortho to C=O) |

| 6.96 | Doublet | 9.0 | 2H | Ar-H (meta to C=O) |

| 4.69 | Singlet | - | 2H | -CH₂Cl |

| 3.89 | Singlet | - | 3H | -OCH₃ |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 189.5 | C=O |

| 164.3 | Ar-C (para to C=O) |

| 131.2 | Ar-C (ortho to C=O) |

| 128.4 | Ar-C (ipso to C=O) |

| 114.1 | Ar-C (meta to C=O) |

| 55.6 | -OCH₃ |

| 49.3 | -CH₂Cl |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3007, 2965, 2939, 2843 | Medium | C-H stretch (aromatic and aliphatic) |

| 1676 | Strong | C=O stretch (aryl ketone) |

| 1600, 1575, 1509 | Strong | C=C stretch (aromatic ring) |

| 1265, 1178 | Strong | C-O stretch (aryl ether) |

| 841 | Strong | C-H bend (para-disubstituted aromatic) |

| 715 | Medium | C-Cl stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 186 | 12 | [M+2]⁺ (due to ³⁷Cl isotope) |

| 184 | 36 | [M]⁺ (Molecular ion, due to ³⁵Cl) |

| 135 | 100 | [M - CH₂Cl]⁺ |

| 107 | 15 | [M - CO - CH₂Cl]⁺ |

| 92 | 12 | [M - CO - CH₂Cl - CH₃]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Chloro-1-(4-methoxyphenyl)ethanone was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

-

¹H NMR: The proton NMR spectrum was recorded on a JEOL JNM-ECA500 spectrometer operating at 500 MHz. A total of 16 scans were acquired with a relaxation delay of 1.0 seconds.

-

¹³C NMR: The carbon-13 NMR spectrum was recorded on the same instrument operating at 125 MHz. A total of 1024 scans were acquired with a relaxation delay of 2.0 seconds.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent was injected into the GC.

-

Gas Chromatography: The sample was separated on a capillary column with helium as the carrier gas.

-

Mass Spectrometry: The separated components were introduced into the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.

Visualizations

The following diagrams illustrate the logical workflow for obtaining and interpreting the spectral data for a chemical compound like 2-Chloro-1-(4-methoxyphenyl)ethanone.

Biological activity of 2-Chloro-1-(4-methoxyphenyl)ethanone derivatives

An In-depth Technical Guide on the Biological Activity of 2-Chloro-1-(4-methoxyphenyl)ethanone Derivatives

Introduction

2-Chloro-1-(4-methoxyphenyl)ethanone is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2] Its chemical structure features a reactive alpha-chloro ketone and an electron-rich methoxyphenyl group, which make it highly suitable for nucleophilic substitution and cyclization reactions.[1] Through these reactions, a diverse range of derivatives can be synthesized, including thiazoles, imidazoles, and chalcones.[1] These derivatives have garnered significant scientific interest due to their promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview of these biological activities, detailed experimental protocols for their evaluation, and visual representations of relevant workflows and pathways.

Key Biological Activities

Derivatives of 2-Chloro-1-(4-methoxyphenyl)ethanone, particularly chalcones (compounds featuring a 1,3-diphenyl-prop-2-en-1-one core), have demonstrated a broad spectrum of biological effects.[5] The presence of the 4-methoxyphenyl group often plays a crucial role in the potency and selectivity of these compounds.[6]

Anticancer Activity

Derivatives, especially chalcones, have shown potent cytotoxic effects against a variety of cancer cell lines.[5][7] Studies indicate that these compounds can inhibit cancer cell proliferation at low micromolar concentrations and may induce cell cycle arrest and apoptosis.[5] The anticancer potential has been observed in cell lines for breast, liver, colon, and leukemia cancers.[5][6][7]

Table 1: Anticancer Activity of Selected Methoxy Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | [8] |

| Chalcone with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [7] |

| Chalcone with 4-methoxy substitution | HepG2 (Liver) | 4.64 ± 0.23 | [7] |

| Chalcone with 4-methoxy substitution | HCT116 (Colon) | 6.31 ± 0.27 |[7] |

Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds synthesized from 2-Chloro-1-(4-methoxyphenyl)ethanone, with demonstrated efficacy against various bacterial strains.[3] Some derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] The ease of synthesis makes these compounds attractive candidates for the development of new antibacterial agents to combat resistant strains.[9]

Table 2: Antimicrobial Activity of Selected Heterocyclic Chalcone Analogues

| Compound | Microorganism | Method | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Heterocyclic Chalcone Analogue (p5) | Staphylococcus aureus (Susceptible) | Not Specified | >32 | [9] |

| Heterocyclic Chalcone Analogue (f6) | Staphylococcus aureus (Susceptible) | Not Specified | 16 | [9] |

| Heterocyclic Chalcone Analogue (t5) | Staphylococcus aureus (Susceptible) | Not Specified | >32 | [9] |

| Heterocyclic Chalcone Analogue (p5) | Staphylococcus aureus (Resistant) | Not Specified | >32 | [9] |

| Heterocyclic Chalcone Analogue (f6) | Staphylococcus aureus (Resistant) | Not Specified | 16 | [9] |

| Heterocyclic Chalcone Analogue (t5) | Staphylococcus aureus (Resistant) | Not Specified | 32 |[9] |

Note: The provided data from the source did not specify the exact MIC values for some compounds, indicating them as greater than the highest tested concentration.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-Chloro-1-(4-methoxyphenyl)ethanone derivatives are a significant area of investigation. These compounds can inhibit key inflammatory mediators and pathways.[10] In vitro assays are commonly used to screen for these properties by measuring the inhibition of protein denaturation or the suppression of pro-inflammatory molecules like nitric oxide (NO) and cytokines in stimulated immune cells.[11][12][13] The mechanism of action can involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[14]

Table 3: Anti-inflammatory Activity of Selected Compounds

| Assay Type | Compound/Extract | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Egg Albumin Denaturation | Hydrocortisone (Reference) | % Inhibition | ~10-30% | [15] |

| Carrageenan-induced Paw Edema | Compound 3f (20 mg/kg) | Edema Reduction | Significant at 2h (p=0.001) | [16] |

| LPS-induced NO Production | Phenylethanoid derivative 1a | NO Inhibition | Stronger than positive control | [13] |

| LPS-induced Cytokine Release | Coumarin derivative KIT C | Cytokine Suppression | Significant suppression of IL-6, TNF-α |[17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of 2-Chloro-1-(4-methoxyphenyl)ethanone derivatives.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[18][19] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell adherence.[20] Include wells with medium only as a blank control.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the test compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Following the treatment period, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[20] Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[21] Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to form formazan crystals.[20]

-

Formazan Solubilization: For adherent cells, carefully aspirate the MTT solution without disturbing the crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][19] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound and a standard antibiotic (positive control)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Select several isolated colonies of the test microorganism from a fresh agar plate. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this adjusted suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[22]

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[22]

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a growth control (broth with inoculum but no compound), and a sterility control (broth only).[22]

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[22]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[22][23]

Protocol for In Vitro Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[11] NO is a key pro-inflammatory mediator, and its concentration can be measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[10]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Sterile 96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[11] Include a vehicle control.

-

LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.[11] Include an unstimulated control group.

-

Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[11]

-

Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, to each well. Incubate for 10-15 minutes at room temperature, protected from light.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).[11]

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[10]

-

Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control. It is also crucial to perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.[10]

Visualizations: Workflows and Pathways

Experimental Workflow Diagrams

Caption: General experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway Diagrams

Caption: Simplified intrinsic apoptosis signaling pathway.

Logical Relationship Diagrams

Caption: Synthesis of derivatives and their associated biological activities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]

- 6. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]

- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijcrt.org [ijcrt.org]

- 15. cetjournal.it [cetjournal.it]

- 16. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. atcc.org [atcc.org]

- 22. benchchem.com [benchchem.com]

- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(4-methoxyphenyl)ethanone, a readily available α-chloro ketone, serves as a pivotal building block in the synthesis of a diverse array of organic compounds, particularly heterocyclic systems.[1][2] Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chloro group, which is susceptible to nucleophilic substitution.[2] The electron-donating methoxy group on the phenyl ring further influences its reactivity.[3] This document provides detailed application notes and experimental protocols for the synthesis of various classes of compounds using 2-Chloro-1-(4-methoxyphenyl)ethanone, along with a summary of the biological activities of the resulting derivatives.

Application Notes

2-Chloro-1-(4-methoxyphenyl)ethanone is a versatile precursor for the synthesis of numerous heterocyclic compounds of medicinal and material science interest.[1][2] Key applications include:

-

Synthesis of Thiazoles: The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, readily employs 2-Chloro-1-(4-methoxyphenyl)ethanone to produce 4-(4-methoxyphenyl)thiazole derivatives.[2] These scaffolds are present in a wide range of biologically active molecules with demonstrated antimicrobial and anticancer properties.

-

Synthesis of Imidazoles: Reaction with amidines provides a straightforward route to 4-(4-methoxyphenyl)imidazole derivatives. Imidazole-containing compounds are known for their broad spectrum of pharmacological activities, including antifungal and anti-inflammatory effects.

-

Synthesis of Chalcones: While not a direct reaction of the chloro group, the ketone functionality of 2-Chloro-1-(4-methoxyphenyl)ethanone can participate in Claisen-Schmidt condensation with aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are well-established precursors for flavonoids and other biologically active molecules, exhibiting anticancer, and antimicrobial activities.[4]

-

Synthesis of Pyrazoles: The chalcones derived from 2-Chloro-1-(4-methoxyphenyl)ethanone can be further cyclized with hydrazine derivatives to afford pyrazole-containing compounds.[5] Pyrazoles are a prominent class of heterocycles with a wide range of pharmaceutical applications.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole

This protocol details the Hantzsch thiazole synthesis for the preparation of a 2-aminothiazole derivative.

Reaction Scheme:

Figure 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole.

Materials:

-

2-Chloro-1-(4-methoxyphenyl)ethanone

-

Thiourea

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Chloro-1-(4-methoxyphenyl)ethanone in absolute ethanol.

-

Add 1.2 equivalents of thiourea to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water, which may result in the precipitation of the product.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole

This protocol describes the synthesis of an imidazole derivative via the condensation of an α-haloketone with an amidine.

Reaction Scheme:

Figure 2: Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.

Materials:

-

2-Chloro-1-(4-methoxyphenyl)ethanone

-

Benzamidine hydrochloride

-

Potassium bicarbonate (KHCO₃)

-

Ethanol or other suitable solvent

-

Water

Procedure:

-

To a solution of 2-Chloro-1-(4-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent (e.g., ethanol), add benzamidine hydrochloride (1.0 eq) and a base such as potassium bicarbonate (2.0 eq).

-

Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of 2-Chloro-1-(4-methoxyphenyl)ethanone with an aromatic aldehyde.

Reaction Scheme:

Figure 3: Claisen-Schmidt Condensation for Chalcone Synthesis.

Materials:

-

2-Chloro-1-(4-methoxyphenyl)ethanone

-

Substituted aromatic aldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 1.0 equivalent of 2-Chloro-1-(4-methoxyphenyl)ethanone and 1.0 equivalent of the aromatic aldehyde in ethanol in a flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of NaOH or KOH in water or ethanol to the reaction mixture with continuous stirring.

-

Allow the reaction to stir at room temperature for several hours. The formation of a precipitate may be observed.

-